Butyl (4-oxo-2-thiazolidinylidene)acetate
Description
Structure
2D Structure
Properties
CAS No. |
832-06-4 |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
butyl (2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C9H13NO3S/c1-2-3-4-13-9(12)5-8-10-7(11)6-14-8/h5H,2-4,6H2,1H3,(H,10,11)/b8-5+ |
InChI Key |
CEQQEYYFFCGBON-VMPITWQZSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C/1\NC(=O)CS1 |
Canonical SMILES |
CCCCOC(=O)C=C1NC(=O)CS1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Innovations for Butyl 4 Oxo 2 Thiazolidinylidene Acetate
Historical and Contemporary Approaches to the Synthesis of (4-oxo-2-thiazolidinylidene)acetates
The synthesis of 4-thiazolidinones and their derivatives has a rich history, with foundational methods often involving the cyclocondensation of a compound containing an active methylene (B1212753) group, an aldehyde, and a sulfur source. ekb.eg Historically, these reactions were often carried out using standard laboratory techniques with conventional heating. ijsrst.com
Contemporary approaches have seen a significant shift towards more efficient and environmentally benign methodologies. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times and improve yields for Knoevenagel condensation reactions used to produce related 5-benzylidenethiazolidine-2,4-diones. researchgate.net Furthermore, the use of greener catalysts and solvents is a prominent trend in modern organic synthesis. nih.gov For example, deep eutectic solvents, which are biodegradable and have low toxicity, have been successfully employed as both solvent and catalyst in the synthesis of thiazolidinedione derivatives. nih.gov The development of one-pot, multi-component reactions has also streamlined the synthesis of complex thiazolidinone derivatives, offering advantages in terms of operational simplicity and cost-effectiveness. nih.gov
Detailed Analysis of Key Reaction Pathways for Butyl (4-oxo-2-thiazolidinylidene)acetate Synthesis
The synthesis of this compound can be strategically approached through a combination of established and innovative reaction pathways. The core structure, (4-oxo-2-thiazolidinylidene)acetate, is typically formed via a Knoevenagel condensation, followed by or preceded by the introduction of the butyl ester group.
Knoevenagel Condensation Strategies in this compound Formation
The Knoevenagel condensation is a cornerstone reaction in the synthesis of the (4-oxo-2-thiazolidinylidene)acetate scaffold. sigmaaldrich.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound possessing an active methylene group, such as 2,4-thiazolidinedione (B21345) or rhodanine-3-acetic acid, in the presence of a basic catalyst. ijsrst.comnih.gov The active methylene group at the C5-position of the thiazolidinone ring is nucleophilic and readily attacks the electrophilic carbonyl carbon of an aldehyde. nih.gov
The reaction is typically followed by a dehydration step to yield the α,β-unsaturated product. sigmaaldrich.com A variety of catalysts have been employed to facilitate this transformation, including piperidine, sodium acetate (B1210297), and more recently, environmentally friendly catalysts like tannic acid. ijsrst.com The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.
A plausible synthetic route to the core (4-oxo-2-thiazolidinylidene)acetic acid would involve the Knoevenagel condensation of glyoxylic acid with a suitable thiazolidinone precursor. However, the direct use of glyoxylic acid can sometimes lead to complications. An alternative and often more successful strategy involves the condensation with an ester of glyoxylic acid, which can then be hydrolyzed if the free acid is desired, or directly transesterified.
Esterification Protocols for the Butyl Moiety Integration
The introduction of the butyl group to form the final ester can be achieved through several standard esterification protocols. If the synthesis proceeds through the (4-oxo-2-thiazolidinylidene)acetic acid intermediate, a direct Fischer-Speier esterification can be employed. This method involves reacting the carboxylic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Alternatively, the butyl ester can be prepared from the corresponding acyl chloride. The carboxylic acid can be converted to its more reactive acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with butanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to afford the butyl ester.
Another approach is to perform the Knoevenagel condensation directly with a butyl glyoxylate. This would directly yield the target molecule, this compound, in a more convergent manner.
A summary of potential esterification methods is presented in the table below:
| Esterification Method | Reactants | Catalyst/Reagent | Key Features |
| Fischer-Speier Esterification | (4-oxo-2-thiazolidinylidene)acetic acid, Butanol | Strong acid (e.g., H₂SO₄) | Reversible reaction, often requires removal of water to drive to completion. |
| Acyl Chloride Formation and Reaction | (4-oxo-2-thiazolidinylidene)acetic acid, Thionyl chloride, Butanol | Pyridine or Triethylamine | Proceeds through a highly reactive intermediate, generally high yielding. |
| Direct Knoevenagel Condensation | Thiazolidinone precursor, Butyl glyoxylate | Basic catalyst (e.g., Piperidine) | More convergent approach, potentially reducing the number of synthetic steps. |
Novel Synthetic Routes and Catalytic Systems for Thiazolidinylidene Acetates
Recent research has focused on developing novel and more sustainable synthetic routes to thiazolidinone derivatives. The use of heterogeneous catalysts is one such innovation, offering advantages like easy separation and reusability. nih.gov For instance, silica (B1680970) chloride has been used as a heterogeneous promoter for the cyclocondensation reaction to form 4-thiazolidinones under solvent-free conditions. ekb.eg
The application of microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation, leading to shorter reaction times and often improved yields. researchgate.netderpharmachemica.com Green catalysts, such as alum in aqueous media, have also been successfully employed for the synthesis of related 5-arylidenerhodanines, highlighting a move towards more environmentally friendly processes. derpharmachemica.com
Furthermore, innovative multi-component reactions are being developed to construct the thiazolidinone core in a single step from simple starting materials. nih.gov Copper-catalyzed tandem annulation reactions have been reported for the synthesis of 2-iminothiazolidin-4-ones, showcasing the potential of transition metal catalysis in accessing this heterocyclic system. nih.govrsc.org
Optimization of Reaction Conditions and Yield Enhancement Studies
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of solvent, catalyst, reaction temperature, and reaction time.
For the Knoevenagel condensation step, studies on related compounds have shown that the solvent can play a critical role. For the synthesis of 5-arylidenerhodanines, water was found to be a highly suitable solvent when using a water-soluble catalyst like alum. derpharmachemica.com In other cases, polar aprotic solvents like ethanol (B145695) or DMF are commonly used. ijsrst.comnih.gov
The catalyst loading is another important factor. In the alum-catalyzed synthesis of 5-arylidenerhodanines, it was found that only 15 mole % of the catalyst was sufficient to achieve optimal yields. derpharmachemica.com Temperature also has a significant impact; for instance, in the synthesis of certain benzylidenethiazolidine-2,4-dione derivatives, the reaction did not proceed at room temperature but was successful at 100°C in ethanol. ijsrst.com
The following table provides a hypothetical example of a reaction optimization study for the Knoevenagel condensation step:
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Piperidine | 110 | 12 | 65 |
| 2 | Ethanol | Piperidine | 78 | 8 | 75 |
| 3 | DMF | K₂CO₃ | 100 | 6 | 82 |
| 4 | Water | Alum | 100 | 4 | 88 |
| 5 | Ethanol | Tannic Acid | 78 | 5 | 92 |
Mechanistic Investigations of the Synthetic Transformations
Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and designing new routes. The Knoevenagel condensation proceeds through a well-established mechanism. sigmaaldrich.com In the presence of a base, the active methylene group of the thiazolidinone is deprotonated to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a β-hydroxy carbonyl intermediate. Subsequent dehydration, often facilitated by the catalyst and/or heating, leads to the formation of the carbon-carbon double bond in the final product. sigmaaldrich.com
Computational studies, such as those using Density Functional Theory (DFT), have become invaluable tools for investigating reaction mechanisms and predicting the stability of intermediates and transition states. jmchemsci.comjmchemsci.comnih.gov Such studies can provide insights into the stereochemical outcome of the reaction and help in the rational design of more efficient catalysts. nih.gov For instance, DFT calculations have been used to determine the lowest energy conformers of 5-substituted thiazolidin-4-ones, which is crucial for understanding their reactivity and biological activity. nih.gov
The mechanism of esterification, whether it be Fischer-Speier or via an acyl chloride, is also well-documented in organic chemistry literature. In Fischer-Speier esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. For the acyl chloride route, the high reactivity of the acyl chloride towards nucleophilic attack by the alcohol drives the reaction to completion.
Reaction Intermediates and Transition State Analysis
The Knoevenagel condensation mechanism for the formation of this compound proceeds through several key intermediates. The reaction is typically initiated by the deprotonation of the active methylene group at the C-5 position of the 2,4-thiazolidinedione ring by a base, leading to the formation of an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyl glyoxylate. This nucleophilic addition results in the formation of an aldol-type addition intermediate.
The subsequent step involves the dehydration of the aldol (B89426) intermediate to form the exocyclic double bond. This elimination is often the rate-determining step and can proceed through different transition states, influencing the stereochemical outcome of the reaction. While specific transition state analyses for this compound are not extensively reported in the literature, computational studies on related Knoevenagel condensations provide insights into the plausible transition states. These studies suggest that the geometry of the transition state during the dehydration step is crucial in determining the final E/Z isomer ratio.
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate | Structure | Description |
| 2,4-Thiazolidinedione Enolate | [Structure of 2,4-Thiazolidinedione Enolate] | Formed by the base-catalyzed deprotonation of 2,4-thiazolidinedione. Acts as the nucleophile in the reaction. |
| Aldol Addition Intermediate | [Structure of Aldol Addition Intermediate] | Result of the nucleophilic attack of the enolate on butyl glyoxylate. |
| Dehydration Transition State | [Structure of Dehydration Transition State] | The energetic state leading to the elimination of a water molecule and the formation of the C=C double bond. |
Note: The structures are generalized representations.
Stereochemical Control in Synthesis (E/Z Isomerism)nih.gov
The exocyclic double bond in this compound can exist as two geometric isomers, (E) and (Z). The control of this stereochemistry is a significant aspect of its synthesis. The ratio of these isomers can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature.
Generally, the Knoevenagel condensation can lead to a mixture of (E) and (Z) isomers. The differentiation between these isomers is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. For similar 5-arylidene-2,4-thiazolidinediones, it has been noted that the chemical shift of the vinylic proton can be indicative of the isomer, with the proton of the Z isomer often appearing at a different chemical shift compared to the E isomer. researchgate.net
While specific studies on the stereoselective synthesis of this compound are limited, research on related compounds suggests that thermodynamic and kinetic factors play a crucial role. In some cases, one isomer may be thermodynamically more stable, and equilibration under certain reaction conditions can favor its formation. For instance, the use of specific catalysts or solvents can stabilize the transition state leading to one isomer over the other.
Table 2: Hypothetical Influence of Reaction Conditions on E/Z Isomer Ratio of this compound
| Catalyst | Solvent | Temperature (°C) | Predominant Isomer |
| Piperidine | Ethanol | 80 | Mixture (E/Z) |
| Pyrrolidine | Dichloromethane | 25 | Z (Kinetic) |
| Sodium Acetate | Acetic Acid | 120 | E (Thermodynamic) |
Further research employing computational modeling, such as Density Functional Theory (DFT), could provide a more detailed understanding of the reaction pathways and the factors governing the E/Z selectivity in the synthesis of this compound. Such studies could aid in the rational design of synthetic protocols to selectively obtain the desired isomer.
Advanced Chemical Reactivity and Transformation Studies of Butyl 4 Oxo 2 Thiazolidinylidene Acetate
Electrophilic and Nucleophilic Reactivity of the Thiazolidinylidene Core
The thiazolidinylidene core of Butyl (4-oxo-2-thiazolidinylidene)acetate exhibits a dual reactivity profile, featuring both electrophilic and nucleophilic centers that dictate its interaction with other reagents.
The most significant electrophilic site is the β-carbon of the α,β-unsaturated system formed by the conjugation of the exocyclic double bond with the C4-carbonyl group. nih.gov This conjugation renders the double bond susceptible to nucleophilic attack through a Michael-type addition. nih.govwikipedia.org This reactivity classifies compounds like this compound as potent Michael acceptors, readily reacting with nucleophiles such as thiols (e.g., glutathione) and amines. nih.gov This electrophilic nature is a key factor in their biological activity, but also a point of consideration in synthetic design due to potential non-selective reactions. nih.gov
Conversely, the thiazolidinylidene core also possesses nucleophilic character. The active methylene (B1212753) group at the C5 position of the parent 4-thiazolidinone (B1220212) ring is acidic and can be deprotonated by a base to form a carbanion. tandfonline.com This nucleophilic carbon can then participate in various condensation reactions. The Knoevenagel condensation of 4-thiazolidinones with aldehydes is a primary method for introducing the exocyclic double bond found in this compound. nih.gov The reactivity of this C5 position is influenced by the substituents on the ring, with rhodanine-type structures (containing a 2-thioxo group) reacting more readily than 2-imino or 2,4-dioxo variants. nih.gov Furthermore, the sulfur atom in the ring can act as a nucleophile, participating in cyclization reactions during the synthesis of the core structure. nih.gov
| Reactive Site | Chemical Nature | Key Reaction Type | Description |
|---|---|---|---|
| Exocyclic C=C bond (β-carbon) | Electrophilic | Michael Addition | Conjugation with the C4-carbonyl group makes this site susceptible to attack by nucleophiles like thiols and amines. nih.gov |
| C5-Methylene Group (in precursor) | Nucleophilic (as carbanion) | Knoevenagel Condensation | The active methylene protons can be abstracted by a base, allowing condensation with aldehydes to form the exocyclic double bond. tandfonline.com |
| Ring Sulfur Atom | Nucleophilic | Intramolecular Cyclization | During synthesis, the sulfur atom attacks an electrophilic carbon to form the heterocyclic ring. nih.gov |
Cycloaddition Reactions Involving the Exocyclic Double Bond
The exocyclic double bond in this compound is not only a site for addition reactions but also a key participant in various cycloaddition reactions, providing a powerful tool for constructing complex polycyclic and spirocyclic systems.
The conjugated system C=C-C=O within the 5-ylidene-4-thiazolidinone structure can act as a dienophile or as part of a diene system in Diels-Alder [4+2] cycloaddition reactions. These reactions offer a regio- and diastereoselective pathway to fused heterocyclic systems. For instance, 5-arylideneisorhodanines have been shown to react with dienophiles like trans-aconitic acid to yield thiopyrano[2,3-d]thiazole derivatives. nih.gov
In addition to [4+2] cycloadditions, the thiazolidinone scaffold is extensively used in [3+2] cycloaddition reactions. These reactions typically involve the generation of an azomethine ylide from an appropriate precursor, which then reacts with a dipolarophile. For example, azomethine ylides generated from thiazolidine-2-carboxylic acid can undergo [3+2] cycloaddition with various electron-rich and electron-deficient dipolarophiles to produce novel spiro-pyrrolidine-thiazolidinone scaffolds. nih.govresearchgate.net This approach is highly versatile for creating complex molecular architectures with defined stereochemistry. nih.govmdpi.com The mechanism involves the initial formation of an iminium species, followed by decarboxylation to generate the azomethine ylide, which is then trapped by the dipolarophile. nih.gov
| Reaction Type | Role of Thiazolidinylidene Moiety | Reactant Partner | Resulting Structure |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Diene | Fused polycyclic systems (e.g., thiopyrano[2,3-d]thiazoles). nih.gov |
| [3+2] Cycloaddition | Azomethine Ylide Precursor | Dipolarophile (e.g., alkenes, alkynes) | Spiro-pyrrolidine-thiazolidinone scaffolds. nih.gov |
Functional Group Transformations and Derivatization at the Ester Moiety
The butyl ester group in this compound provides a versatile handle for further molecular elaboration through various functional group transformations. These modifications are crucial for tuning the physicochemical properties of the molecule.
Standard ester manipulations can be readily applied. For example, acidic or basic hydrolysis of the butyl ester would yield the corresponding carboxylic acid. This carboxylic acid derivative is a valuable intermediate, which can be activated and coupled with various amines or alcohols to generate a library of amide or different ester derivatives, respectively. nih.gov
Transesterification is another viable transformation, allowing the exchange of the butyl group for other alkyl or aryl moieties by reacting the compound with a different alcohol in the presence of an acid or base catalyst. Furthermore, the ester can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride. This alcohol can then be used in subsequent reactions, such as etherification or oxidation to an aldehyde. Derivatization can also occur at the α-carbon of the ester, where enolate formation followed by alkylation can introduce further substitution.
A study on related 5-arylidene-2,4-thiazolidinediones demonstrated the alkylation at the N-3 position using chloroacetic acid esters, followed by acidic hydrolysis of the resulting ester to yield the corresponding carboxylic acid. nih.gov This highlights the chemical accessibility of ester groups within the broader thiazolidinone family for hydrolysis and further modification.
Heterocyclic Ring Modifications and Substituent Effects on Reactivity
The reactivity of the this compound core is significantly influenced by substituents on the heterocyclic ring. Modifications at the N3 and C2 positions can modulate the electronic properties of the entire molecule, affecting both its chemical reactivity and biological activity. researchgate.net
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at various positions on the thiazolidinone ring or on aryl substituents attached to the ring can have profound effects. For instance, EWGs on an aryl ring at the C2 position generally increase the electrophilicity of the exocyclic double bond, making it more susceptible to Michael addition. nih.gov Conversely, EDGs can increase the electron density of the heterocyclic system, which can influence its redox properties and interaction with biological targets. mdpi.com
| Position of Modification | Type of Substituent | Effect on Reactivity |
|---|---|---|
| Aryl group at C2 or C5 | Electron-Withdrawing Group (EWG) | Increases electrophilicity of the exocyclic double bond, favoring nucleophilic attack. nih.gov |
| Aryl group at C2 or C5 | Electron-Donating Group (EDG) | Increases electron density on the ring system, enhancing antioxidant potential. mdpi.com |
| N3 Position | Alkyl/Aryl groups | Modulates steric hindrance and lipophilicity, affecting access to reactive sites and biological interactions. |
| C2 Position | Imino, Thioxo, or Oxo group | Defines the subclass of the thiazolidinone and significantly alters the electronic distribution and reactivity of the entire core. nih.gov |
Redox Chemistry and Electron Transfer Processes
Thiazolidinone derivatives, including structures related to this compound, are known to engage in redox chemistry and electron transfer processes, often exhibiting significant antioxidant activity. mdpi.comresearchgate.net This activity is typically evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnih.gov
The antioxidant potential of these molecules is highly dependent on their substitution pattern. The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups on an aromatic substituent, generally enhances antioxidant activity. mdpi.com These groups can stabilize the radical formed after donating a hydrogen atom or an electron. The mechanism of antioxidant action can proceed via hydrogen atom transfer (HAT) or single-electron transfer (SET). mdpi.com The HAT mechanism is favored by compounds with easily dissociable O-H or N-H bonds, while the SET mechanism is promoted by high electron density on the molecule. mdpi.com
Studies have shown that specific substitutions can lead to potent antioxidant effects. For example, a thiazolidinone derivative featuring a methoxy-substituted phenyl ring demonstrated significantly improved antioxidant activity (IC₅₀ = 24.4 µg/mL) compared to its unsubstituted or nitro-substituted analogs (IC₅₀ > 120 µg/mL). mdpi.comnih.gov This underscores the critical role of substituent-driven electronic effects in the redox chemistry of the thiazolidinone scaffold. mdpi.com
| Compound/Substituent | Antioxidant Assay | IC₅₀ Value | Reference |
|---|---|---|---|
| Methoxy-substituted TZD (TZD-5) | DPPH | 24.4 µg/mL | mdpi.comnih.gov |
| Unsubstituted TZD (TZD-6) | DPPH | > 120 µg/mL | mdpi.com |
| Nitro-substituted TZD (TZD-7) | DPPH | > 120 µg/mL | mdpi.com |
| Ascorbic Acid (Standard) | DPPH | ~11.76 - 22.88 µg/mL | mdpi.comnih.gov |
| Oxazinyl-thiazolidin-4-one (9a) | DPPH | 6.62 µg/mL | nih.gov |
| Thiazolidinone-indometacin hybrid (7) | DPPH | 0.54 ± 0.01 mM | nih.gov |
Derivatization Strategies and Structure Activity Relationship Sar Research Focused on Mechanistic Insights
Design Principles for Novel Butyl (4-oxo-2-thiazolidinylidene)acetate Analogues
The design of novel analogues of this compound is guided by established principles of medicinal chemistry, focusing on the modification of key structural components to enhance potency, selectivity, and pharmacokinetic properties. The 4-thiazolidinone (B1220212) core is recognized as a "privileged structure" due to its ability to interact with diverse biological targets. researchgate.net Key design strategies often involve molecular hybridization, where the core thiazolidinone scaffold is combined with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. nih.gov
A primary consideration in the design of new analogues is the modulation of physicochemical properties such as lipophilicity, which can be fine-tuned by altering the ester group. The selection of a butyl group, for instance, increases the hydrophobicity of the molecule compared to smaller alkyl esters like methyl or ethyl. This increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets within target proteins. researchgate.net Furthermore, the design process involves considering the potential for the thiazolidinone ring and its substituents to form specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a target enzyme or receptor. nih.govresearchgate.net Computational methods, including molecular docking, are often employed to predict these interactions and guide the rational design of new derivatives. researchgate.net
Systematic Structural Modifications and Their Influence on Molecular Interactions
Systematic structural modifications of the this compound scaffold are crucial for elucidating structure-activity relationships (SAR). These modifications typically target three main regions of the molecule: the thiazolidine (B150603) ring, the ester group, and remote positions that can influence the electronic properties of the core structure.
The thiazolidine ring itself is a key site for modification. The introduction of substituents at various positions can significantly impact the molecule's conformation and its ability to interact with biological targets. For instance, the carbonyl group at the 4-position of the thiazolidinone ring is a critical hydrogen bond acceptor, and its interaction with amino acid residues like tyrosine in an enzyme's active site can be indispensable for inhibitory activity. researchgate.net Modifications at the 5-position of the ring, often involving the introduction of substituted benzylidene groups, have been shown to be a fruitful strategy for modulating the biological activity of related rhodanine-3-acetic acid derivatives. quora.com The nature of the substituent on the aromatic ring, whether electron-donating or electron-withdrawing, can influence the electronic distribution of the entire molecule and thereby affect its binding affinity. nih.gov
The table below summarizes the effects of representative substituents on the thiazolidine ring based on studies of analogous compounds.
| Position of Substitution | Type of Substituent | Observed Influence on Molecular Interactions/Activity |
| C4-position | Carbonyl group | Acts as a crucial hydrogen bond acceptor, essential for binding to many target enzymes. researchgate.net |
| N3-position | Acetic acid ester moiety | The nature of the ester group influences lipophilicity and interaction with hydrophobic pockets. |
| C5-position | Arylidene groups | Introduction of substituted benzylidene groups can modulate activity, with hydrophobic and electron-withdrawing groups often enhancing potency in certain contexts. quora.com |
The ester group of this compound is a key determinant of the compound's pharmacokinetic and pharmacodynamic properties. Variation of the ester alkyl chain length directly impacts the molecule's lipophilicity.
The mechanistic implications of altering the ester group are multifaceted. An increase in alkyl chain length, such as moving from a methyl to a butyl ester, generally increases the compound's hydrophobicity. This can lead to enhanced binding in hydrophobic pockets of a target protein. However, an excessively long alkyl chain could also introduce steric hindrance, potentially reducing binding affinity. The electron-donating nature of longer alkyl chains can also subtly influence the electronic character of the ester carbonyl, which might affect its susceptibility to hydrolysis or its role as a hydrogen bond acceptor. quora.com In some related series of compounds, esterification of the parent carboxylic acid has been shown to lead to more efficient inhibition of certain enzymes, such as acetylcholinesterase. nih.gov
The following table illustrates the general trends observed with ester group variations in related compound series.
| Ester Group | Relative Lipophilicity | Potential Mechanistic Implications |
| Methyl | Lower | May be preferred for targets with smaller, more polar binding pockets. |
| Ethyl | Intermediate | A common choice offering a balance of solubility and lipophilicity. |
| Butyl | Higher | Enhances interactions with hydrophobic regions of a target; may improve membrane permeability. researchgate.net |
| Aryl | Varies | Can introduce additional π-π stacking or other specific interactions with the target. |
Substituents placed on aromatic rings appended to the core thiazolidinone structure, for example at the 5-position, can have a profound impact on the reactivity and biological activity of the entire molecule. These "remote" substituents can exert their influence through both electronic and steric effects.
Electron-withdrawing groups, such as nitro or halogen groups, on a 5-arylidene moiety can increase the electrophilicity of the exocyclic double bond and potentially modulate the acidity of the N-H proton in related structures, thereby influencing interactions with biological nucleophiles. Conversely, electron-donating groups like methoxy (B1213986) or alkyl groups can have the opposite effect. Studies on rhodanine-3-acetic acid derivatives have shown that hydrophobic arylidene groups with additional electron-withdrawing substituents at the C-5 position can lead to higher antibacterial activity. nih.gov The position of the substituent on the aromatic ring (ortho, meta, or para) is also critical, as it determines the spatial orientation of the group and its potential for steric clashes or favorable interactions within the binding site. researchgate.net
Elucidation of Structure-Mechanistic Activity Relationships (SMAR) at the Molecular Level
The elucidation of Structure-Mechanistic Activity Relationships (SMAR) aims to provide a detailed understanding of how a compound's chemical structure dictates its mechanism of action at the molecular level. For this compound analogues, this involves identifying the specific molecular interactions that are essential for their biological activity.
Targeted Synthesis of Ligand-Receptor or Enzyme-Inhibitor Analogues
The synthesis of analogues of this compound is often targeted towards the inhibition of specific enzymes or the modulation of particular receptors. The 4-thiazolidinone scaffold has been successfully utilized to develop inhibitors for a variety of enzymes, including carbonic anhydrases, acetylcholinesterase, and various kinases. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical Calculations for Electronic Structure and Conformation
In a related compound, N-(3-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide, crystallographic data revealed that the thiazolidine (B150603) ring is planar. nih.gov The butyl group attached to the nitrogen atom adopts an extended conformation, characterized by a torsion angle of 169.4(4)°. nih.govresearchgate.net Such quantum mechanical studies on Butyl (4-oxo-2-thiazolidinylidene)acetate would similarly predict a planar thiazolidinylidene ring system, which is a common feature for this heterocyclic scaffold. These calculations are also used to determine key quantum chemical parameters that describe the molecule's reactivity. jmchemsci.com
| Parameter | Typical Calculated Value/Observation for Thiazolidinones | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | 1.17 - 1.8 eV | Indicates chemical reactivity and susceptibility to polarization. jmchemsci.com |
| Ionization Potential (IP) | ~4.23 eV | Relates to the molecule's electron-donating ability. researchgate.net |
| Electron Affinity (EA) | ~3.06 eV | Indicates the molecule's electron-accepting ability. jmchemsci.com |
| Ring Planarity | Maximum atomic deviation ~0.0080 Å | The thiazolidine ring is typically planar or near-planar. nih.gov |
| Butyl Group Conformation | Extended (Torsion angle ~169°) | Influences steric interactions and crystal packing. nih.govresearchgate.net |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape and stability of this compound over time. tandfonline.com By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in a dynamic environment, such as in solution or when bound to a biological target. nih.gov For thiazolidine-based compounds, MD simulations, often extending for hundreds of nanoseconds, are used to confirm the stability of ligand-protein complexes identified through docking. tandfonline.comtandfonline.com These simulations show that the compounds generally remain stably bound within the target's active site throughout the simulation period. tandfonline.com The stability is often assessed by calculating the binding free energy, where negative values indicate a stable interaction. nih.gov
Ligand-Target Docking Studies for Hypothetical Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For the thiazolidinylidene acetate (B1210297) class, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. nih.gov For instance, derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been docked into the active site of aldose reductase. nih.gov These studies identified key amino acid residues, such as His110, Trp111, and Tyr48, as crucial for high-affinity binding. nih.gov Similarly, docking studies on this compound would be performed to hypothesize its interactions with various enzymes, such as matrix metalloproteinases (MMPs), protein tyrosine phosphatase 1B (PTP1B), or α-amylase and α-glucosidase, which are known targets for other thiazolidinone derivatives. tandfonline.comnih.govresearchgate.net
| Potential Protein Target | Key Interacting Residues (from related compounds) | Type of Interaction |
|---|---|---|
| Aldose Reductase (ALR2) | His110, Trp111, Tyr48, Leu300 | Hydrogen bonding, hydrophobic interactions nih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | Not specified | Binding at the active site nih.gov |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | Not specified | Binding within the ligand-binding domain tandfonline.com |
| α-Amylase / α-Glucosidase | Not specified | Inhibition via binding to the active pocket researchgate.net |
Prediction of Reaction Mechanisms and Transition States via Computational Methods
Computational methods are also employed to investigate the mechanisms of chemical reactions, including the synthesis of the thiazolidinone core. nih.gov The formation of the 1,3-thiazolidin-4-one ring typically involves the cyclocondensation of a Schiff base with thioglycolic acid. researchgate.netjmchemsci.com Quantum mechanical calculations can map the entire reaction pathway, identifying intermediate structures and the high-energy transition states that govern the reaction rate. nih.gov For example, DFT has been used to study the isomerization paths between different conformers of thiazolidinone derivatives, revealing the energy barriers for conversion. nih.gov Such studies show that the energy gaps between isomers can be quite high (e.g., >20 kcal/mol), indicating that one conformation is significantly more stable and dominant. nih.gov This approach could be applied to model the synthesis of this compound and understand the factors controlling its formation.
In Silico Screening and Virtual Library Design for Thiazolidinylidene Acetates
The thiazolidinylidene acetate scaffold serves as a valuable template for in silico screening and the design of virtual libraries. By computationally creating a large number of derivatives with different substituents, researchers can screen these virtual compounds against various biological targets to identify potential hits. tandfonline.com This process, often coupled with pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, helps in identifying indispensable structural features required for a specific biological activity. tandfonline.com For the thiazolidine class, this approach has been used to discover inhibitors for targets like protein tyrosine phosphatase 1B (PTP1B), where a six-point pharmacophore model was developed to guide the design of new, more potent inhibitors. tandfonline.com A virtual library based on this compound could be designed by modifying the butyl group and other positions to explore a wide chemical space and predict compounds with enhanced therapeutic potential.
Mechanistic Biological Interrogation and Molecular Target Identification Research
Exploration of Molecular Targets and Pathways Interacted by Thiazolidinylidene Acetates
Thiazolidinylidene acetates and their structural relatives, thiazolidinones, have been investigated for their interactions with a variety of molecular targets, suggesting a broad range of potential therapeutic applications. A significant body of research has pointed towards their role as modulators of key proteins involved in metabolic diseases, inflammation, and cancer.
One of the most well-documented targets for the broader class of thiazolidinediones is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov Compounds like rosiglitazone (B1679542) bind with high affinity to PPARγ, acting as agonists. nih.gov This interaction is crucial for their insulin-sensitizing effects. While Butyl (4-oxo-2-thiazolidinylidene)acetate is structurally distinct from these thiazolidinediones, the shared core scaffold suggests that PPARγ could be a potential, albeit unconfirmed, target.
Another key enzyme target identified for related thiazolidinone derivatives is aldose reductase (ALR2) . nih.gov Certain (4-oxo-2-thioxothiazolidin-3-yl)acetic acids have demonstrated potent and selective inhibition of ALR2, an enzyme implicated in the complications of diabetes. nih.gov Molecular docking simulations have suggested that these compounds interact with key amino acid residues in the enzyme's binding site, such as His110, Trp111, Tyr48, and Leu300. nih.gov
Furthermore, research into other thiazolidinone derivatives has revealed potential interactions with enzymes like α-amylase and the vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netnih.gov The inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes, while VEGFR-2 is a key mediator of angiogenesis, a critical process in cancer progression. researchgate.netnih.gov Some thiazolidinone derivatives have also been screened against Pseudomonas aeruginosa PhzS, an enzyme involved in the biosynthesis of a virulence factor. nih.gov
The pathways affected by these interactions are diverse. PPARγ activation, for instance, modulates the expression of numerous genes involved in glucose and lipid metabolism. Inhibition of aldose reductase can mitigate the pathological effects of high glucose levels by preventing the conversion of glucose to sorbitol. The inhibition of α-amylase can reduce postprandial hyperglycemia. By targeting VEGFR-2, certain derivatives can interfere with the signaling cascade that promotes the formation of new blood vessels, thereby inhibiting tumor growth. nih.gov
In Vitro Studies on Enzyme Modulation and Inhibition Mechanisms
In vitro studies have been instrumental in characterizing the inhibitory activity and mechanisms of thiazolidinylidene acetate (B1210297) derivatives against various enzymes. For instance, studies on (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, a potent aldose reductase inhibitor, revealed a mixed-type inhibition mechanism. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
The inhibitory potential of various 2,4-thiazolidinedione (B21345) derivatives against α-amylase has also been quantified in vitro. researchgate.net These studies often involve determining the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to reduce the enzyme's activity by 50%. For some derivatives, these values have been found to be in the low microgram per milliliter range, suggesting significant inhibitory potency. researchgate.net
Thermal shift assays (TSA) have been employed to screen thiazolidinone derivatives against P. aeruginosa PhzS. nih.gov This technique measures the change in the thermal stability of a protein upon ligand binding, providing insights into the binding affinity and the mode of inhibition (competitive, non-competitive, or uncompetitive). nih.gov
The following table summarizes the findings from various in vitro studies on thiazolidinone derivatives:
| Compound Class | Enzyme Target | Inhibition Mechanism | Key Findings |
| (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids | Aldose Reductase (ALR2) | Mixed-type inhibition | Potent and selective inhibition with submicromolar IC50 values for some derivatives. nih.gov |
| 2,4-Thiazolidinedione derivatives | α-Amylase | Not specified | Some derivatives showed significant inhibitory potential with low IC50 values. researchgate.net |
| Thiazolidinone derivatives | P. aeruginosa PhzS | Competitive, non-competitive, or uncompetitive | Thermal shift assays confirmed binding and helped to elucidate the mode of inhibition. nih.gov |
Receptor Binding Affinity and Ligand-Protein Interaction Characterization
The characterization of receptor binding affinity and ligand-protein interactions is crucial for understanding the molecular basis of a compound's activity. For thiazolidinediones like rosiglitazone, competition binding assays using radioiodinated ligands have been used to determine their high binding affinity for PPARγ. nih.gov These studies have yielded IC50 values in the nanomolar range, indicating a strong interaction. nih.gov The binding affinity of different thiazolidinediones for the ligand-binding domain of PPARγ often correlates with their in vivo potency. nih.gov
Molecular docking studies have been widely used to predict and analyze the interactions between thiazolidinylidene acetate derivatives and their protein targets. For aldose reductase inhibitors, these simulations have identified specific hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site, providing a rationale for their inhibitory activity. nih.gov Similarly, docking studies of 2,4-thiazolidinedione derivatives with α-amylase have helped to visualize their binding mode and identify the interacting residues. researchgate.net
The following table details the binding affinities of some thiazolidinedione compounds to PPARγ:
| Compound | Target | Cell Type | IC50 (nM) |
| Rosiglitazone | PPARγ | Rat adipocytes | 12 nih.gov |
| Rosiglitazone | PPARγ | 3T3-L1 adipocytes | 4 nih.gov |
| Rosiglitazone | PPARγ | Human adipocytes | 9 nih.gov |
Cellular Pathway Perturbation Studies
For instance, the activation of PPARγ by thiazolidinediones leads to a cascade of downstream events, including the upregulation of genes involved in glucose uptake and adipogenesis. This ultimately results in improved insulin (B600854) sensitivity at the cellular and systemic levels.
Inhibition of aldose reductase in cells cultured under high glucose conditions can prevent the accumulation of intracellular sorbitol, a key factor in the pathogenesis of diabetic complications. This demonstrates a direct perturbation of the polyol pathway.
The inhibition of VEGFR-2 by certain thiazolidinone derivatives can disrupt the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, which are all critical steps in angiogenesis. nih.gov Studies on cancer cell lines have shown that some derivatives can inhibit cell proliferation, with IC50 values in the micromolar range against cell lines such as HepG2 and MCF-7. nih.gov
Development of Mechanistic Assays for Biological Interrogation
The investigation of the biological mechanisms of thiazolidinylidene acetates has been facilitated by the development and application of various mechanistic assays. Radio-ligand binding assays, for example, have been crucial in identifying and characterizing high-affinity binding sites for thiazolidinediones on PPARγ. nih.gov The development of a radioiodinated ligand specific for PPARγ enabled detailed competition experiments to determine the binding affinities of various compounds. nih.gov
Enzyme inhibition assays are fundamental for studying the effects of these compounds on specific enzymes. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor, allowing for the determination of kinetic parameters such as IC50 and the mode of inhibition.
Thermal shift assays (TSA) have emerged as a valuable tool for screening compound libraries and validating ligand-target engagement. nih.gov This method provides a rapid and efficient way to identify compounds that bind to a target protein and can offer initial insights into the mechanism of interaction. nih.gov
Molecular modeling and docking simulations serve as computational assays that complement experimental approaches. These in silico methods allow for the prediction of binding modes and affinities, guiding the design and optimization of new derivatives with improved activity and selectivity.
Advanced Analytical and Spectroscopic Research Methodologies
High-Resolution NMR Spectroscopy for Complex Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Butyl (4-oxo-2-thiazolidinylidene)acetate. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to map the precise connectivity and spatial arrangement of atoms within the molecule.
In ¹H NMR spectroscopy, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the proton signals provide detailed information about the electronic environment and neighboring protons. For this compound, specific signals corresponding to the protons of the butyl ester group (CH₃, CH₂, CH₂, O-CH₂), the methylene (B1212753) protons of the thiazolidinone ring (S-CH₂-C=O), and the vinylic proton (=CH) are expected.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals are anticipated for the carbonyl carbons of the ester and the thiazolidinone ring, the sp² carbons of the exocyclic double bond, the sp³ carbons of the thiazolidinone ring, and the carbons of the butyl chain. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| =CH (vinylic) | Data not available | Singlet |
| S-CH₂ (ring) | Data not available | Singlet |
| O-CH₂ (butyl) | Data not available | Triplet |
| CH₂ (butyl) | Data not available | Sextet |
| CH₂ (butyl) | Data not available | Sextet |
| CH₃ (butyl) | Data not available | Triplet |
Mass Spectrometry Techniques (e.g., LC-MS, HRMS, ESI-TOF) for Fragmentation Pathway Analysis and Compound Identification in Research
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) analysis, provides highly accurate mass measurements, allowing for the confident determination of the compound's molecular formula.
When coupled with liquid chromatography (LC-MS), this technique allows for the separation of the compound from a mixture and its subsequent identification. The mass spectrum of the parent ion confirms the molecular weight.
Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can gain insights into the compound's structure and stability. Key fragmentation patterns for this compound would likely involve the loss of the butoxy group, cleavage of the ester bond, and fragmentation of the thiazolidinone ring. This information is critical for identifying the compound in complex matrices and for structural confirmation.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₃S |
| Molecular Weight | 227.28 g/mol |
| Predicted Exact Mass [M+H]⁺ | Data not available |
| Common Fragmentation Pathways | Data not available |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a compound in its solid state. For this compound, this technique can provide precise information on bond lengths, bond angles, and torsion angles. A successful crystallographic analysis yields an unambiguous determination of the molecule's conformation and the stereochemistry of the exocyclic double bond (E/Z isomerism).
Table 3: Crystallographic Data Parameters (Hypothetical)
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Z Value | The number of molecules per unit cell. |
| Dihedral Angles | Key angles defining the molecular conformation. |
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, UHPLC, Preparative HPLC)
Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are routinely used to determine the purity of a sample by separating it from any starting materials, byproducts, or degradation products.
A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound under specific conditions is a key identifier, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis.
These methods are also crucial for the separation of potential stereoisomers, such as the E and Z isomers related to the exocyclic double bond, if they are formed during synthesis. Preparative HPLC can be used to isolate these isomers on a larger scale for further study. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid reaction monitoring and preliminary purity checks. nih.govresearchgate.net
Table 4: Typical Parameters for HPLC Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Detector | UV-Vis (at a specific wavelength) |
| Flow Rate | e.g., 1.0 mL/min |
| Retention Time | Compound-specific value |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Conjugation Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. Key characteristic peaks would include a strong absorption for the ester carbonyl (C=O) group, another strong absorption for the amide-like carbonyl (N-C=O) within the thiazolidinone ring, and absorptions corresponding to the C=C double bond, C-O, C-N, and C-S bonds.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The presence of the α,β-unsaturated carbonyl system (the exocyclic double bond conjugated with the ester carbonyl) in this compound is expected to give rise to a characteristic absorption maximum (λ_max) in the UV region. The position and intensity of this absorption are sensitive to the molecular structure and the solvent used for analysis.
Table 5: Expected Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Ester Carbonyl (C=O) | ~1720-1740 |
| Ring Carbonyl (N-C=O) | ~1680-1700 |
| Alkene (C=C) | ~1640-1660 |
| C-O Stretch | ~1150-1250 |
Future Research Directions and Unexplored Avenues for Butyl 4 Oxo 2 Thiazolidinylidene Acetate
Addressing Current Knowledge Gaps in Synthesis and Reactivity
While general synthetic routes to 4-thiazolidinones are well-established, significant gaps in knowledge persist, particularly concerning the optimization and full reactivity profile of Butyl (4-oxo-2-thiazolidinylidene)acetate. Future research should prioritize the development of more efficient, sustainable, and stereoselective synthetic methodologies. nih.govresearchgate.nethilarispublisher.comresearchgate.net A deeper mechanistic understanding of the cyclization process to form the thiazolidinone ring is crucial for enhancing reaction yields and purity. nih.govnih.gov
Key areas for investigation include:
Green Synthesis: Exploration of solvent-free reaction conditions, microwave-assisted synthesis, and the use of eco-friendly catalysts to create more sustainable synthetic pathways. nih.gov
Stereoselective Synthesis: Development of synthetic methods that allow for precise control over the stereochemistry of the molecule, which is often critical for biological activity.
Flow Chemistry: Application of continuous flow technologies for a safer, more scalable, and efficient synthesis of this compound.
Reactivity Studies: A comprehensive investigation into the reactivity of the ester and the exocyclic double bond to understand its stability and potential for further functionalization.
| Research Area | Focus | Potential Impact |
| Green Synthesis | Microwave-assisted reactions, solvent-free conditions | Reduced environmental impact, increased efficiency |
| Stereoselective Synthesis | Chiral catalysts, asymmetric induction | Production of enantiomerically pure compounds for pharmacological studies |
| Flow Chemistry | Continuous manufacturing | Improved scalability, safety, and process control |
| Reactivity Profiling | Stability studies, derivatization reactions | Understanding of chemical properties and potential for creating analogues |
Emerging Applications and Potential Research Niches
The thiazolidinone scaffold is renowned for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. acs.orgmdpi.comresearchgate.netnih.govnih.gov This provides a strong foundation for exploring the therapeutic potential of this compound. A significant research niche lies in the systematic evaluation of this specific compound against a wide array of biological targets.
Emerging areas of application to be explored include:
Antimicrobial Drug Discovery: Investigating its efficacy against multidrug-resistant bacterial and fungal strains, a pressing global health challenge. nih.gov
Anticancer Therapeutics: Screening for cytotoxic activity against various cancer cell lines and elucidating the mechanism of action. acs.orgmdpi.com The potential for this compound to overcome drug resistance in cancer is a particularly interesting avenue. nih.gov
Enzyme Inhibition: Targeting specific enzymes implicated in disease pathogenesis, building upon the known inhibitory activities of other thiazolidinone derivatives. nih.gov
Materials Science: Exploring its potential use in the development of novel polymers or functional materials, given the reactive nature of the core structure.
Integration of Advanced Methodologies for Comprehensive Characterization
A thorough understanding of the structural, electronic, and conformational properties of this compound is paramount for its rational development. The integration of advanced analytical and computational techniques will be instrumental in achieving a comprehensive characterization.
Methodologies to be integrated include:
Advanced Spectroscopy: Utilizing two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for unambiguous structure elucidation and conformational analysis in solution. nih.gov
X-ray Crystallography: Determining the solid-state structure to gain precise insights into bond lengths, bond angles, and intermolecular interactions.
Computational Chemistry: Employing Density Functional Theory (DFT) and other quantum chemical methods to calculate electronic properties, predict reactivity, and model reaction mechanisms. jmchemsci.commedmedchem.comjmchemsci.comresearchgate.net Molecular docking studies can also be used to predict binding affinities to biological targets. medmedchem.com
High-Throughput Screening (HTS): Incorporating this compound into compound libraries for HTS campaigns to rapidly identify potential biological activities. thermofisher.comnih.govstanford.edu
| Methodology | Application | Insights Gained |
| 2D NMR Spectroscopy | Structural and conformational analysis | Detailed connectivity and spatial arrangement of atoms in solution |
| X-ray Crystallography | Solid-state structure determination | Precise molecular geometry and packing in the crystalline state |
| Computational Chemistry | Prediction of properties and reactivity | Electronic structure, reaction pathways, and potential biological interactions |
| High-Throughput Screening | Rapid biological profiling | Identification of novel therapeutic targets and lead compounds |
Challenges and Opportunities in the Field of Thiazolidinylidene Acetate (B1210297) Research
The field of thiazolidinylidene acetate research is not without its challenges. A significant hurdle is the potential for these compounds to act as Pan-Assay Interference Compounds (PAINS), particularly due to the presence of a Michael acceptor moiety, which can lead to non-specific biological activity. indexcopernicus.comsemanticscholar.org Addressing this challenge through careful experimental design and data interpretation is crucial.
Furthermore, a detailed exploration of the structure-activity relationship (SAR) is necessary to optimize the therapeutic potential of this class of compounds. acs.orgnih.govstmjournals.innih.gov This presents an opportunity to design and synthesize novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. The vast chemical space that can be explored by modifying the butyl ester and the thiazolidinone core offers immense opportunities for the discovery of new lead compounds.
Collaborative Research Perspectives
The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach. nih.gov The journey from synthesis to potential application requires the combined expertise of organic chemists, medicinal chemists, computational scientists, pharmacologists, and material scientists.
Future progress in this field will be significantly enhanced by:
Academia-Industry Partnerships: Fostering collaborations to bridge the gap between fundamental research and the development of commercially viable products.
Open Science Initiatives: Sharing data and research findings to accelerate the pace of discovery and avoid redundant efforts.
International Consortia: Forming global research networks to tackle complex scientific challenges that are beyond the scope of individual research groups.
By fostering a collaborative environment, the scientific community can unlock the full potential of this compound and the broader class of thiazolidinylidene acetates.
Q & A
Q. How to scale up synthesis while maintaining yield and minimizing waste?
- Methodology : Use flow chemistry for continuous esterification, ensuring precise residence time control. Green chemistry principles (e.g., solvent recycling via distillation) reduce environmental impact. Process analytical technology (PAT) tools (e.g., inline Raman spectroscopy) monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
